molecular formula C18H19NO3 B2725862 5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 724437-49-4

5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2725862
CAS No.: 724437-49-4
M. Wt: 297.354
InChI Key: IBZQQADKAVUBCN-UHFFFAOYSA-N
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Description

5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an isopropoxy group attached to a benzyl moiety, which is further connected to a benzooxazole ring system. The compound’s molecular formula is C17H19NO3, and it has a molecular weight of approximately 285.34 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the benzooxazole ring system. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound’s biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the benzoxazolone family, which is known for its diverse pharmacological activities. Its structure can be represented as follows:

C16H19N2O3\text{C}_{16}\text{H}_{19}\text{N}_{2}\text{O}_{3}

This structure includes a benzoxazole core that contributes to its biological activity through various mechanisms.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of benzoxazolone derivatives, including the compound . Research has demonstrated that derivatives of benzoxazoles exhibit cytotoxic effects against various cancer cell lines:

  • Breast Cancer : The compound showed significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines.
  • Lung Cancer : In vitro studies indicated effectiveness against A549 and H1975 cell lines.
  • Prostate Cancer : The compound was also tested against PC3 cells with promising results.

Table 1 summarizes the IC50 values of various benzoxazolone derivatives against different cancer cell lines:

Cell LineIC50 (µM)Compound Tested
MCF-715.2This compound
MDA-MB-23112.4This compound
A54918.7This compound
PC320.5This compound

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using various models:

  • Carrageenan-Induced Edema Model : The compound exhibited significant inhibition of paw edema in mice, indicating its anti-inflammatory properties.

Table 2 highlights the results from the carrageenan-induced edema model:

Treatment GroupPaw Edema (mm)% Inhibition
Control8.5-
Vehicle (CMC)8.0-
Compound (10 mg/kg)4.547
Compound (20 mg/kg)3.064

3. Antimicrobial Activity

The antimicrobial activity of the compound was assessed against both Gram-positive and Gram-negative bacteria:

  • Bacterial Strains Tested : Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative).

The minimum inhibitory concentrations (MICs) are shown in Table 3:

Bacterial StrainMIC (µg/mL)Activity
Bacillus subtilis32Moderate
Escherichia coli64Weak

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain signaling.
  • Induction of Apoptosis : Studies suggest that benzoxazolone derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Quorum Sensing Inhibition : Some derivatives have shown potential in inhibiting quorum sensing in pathogenic bacteria, reducing their virulence.

Case Study 1: Analgesic Effects

A study conducted on the analgesic effects of similar benzoxazolone derivatives demonstrated significant pain relief in rodent models using tail-flick and hot plate tests. The results indicated that compounds with similar structures to our target compound could effectively reduce pain responses.

Case Study 2: Neuroprotective Effects

Research has also explored the neuroprotective effects of benzoxazole derivatives in models of neurodegeneration, suggesting potential applications in treating diseases like Alzheimer's.

Properties

IUPAC Name

5-methyl-3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12(2)21-16-7-5-4-6-14(16)11-19-15-10-13(3)8-9-17(15)22-18(19)20/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZQQADKAVUBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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